N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a cyclohexanecarboxamide moiety.
Preparation Methods
The synthesis of N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol as a solvent and triethylamine as a base. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.
N-(1-phenylethyl)cyclohexanecarboxamide: A related compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of the thiadiazole ring and the cyclohexanecarboxamide moiety, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C17H21N3OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H21N3OS/c1-12(13-8-4-2-5-9-13)16-19-20-17(22-16)18-15(21)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,18,20,21) |
InChI Key |
MKJVJNGOIUTWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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